molecular formula C7H6BrFS B6260944 (2-bromo-5-fluorophenyl)methanethiol CAS No. 1646537-37-2

(2-bromo-5-fluorophenyl)methanethiol

Cat. No.: B6260944
CAS No.: 1646537-37-2
M. Wt: 221.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-5-fluorophenyl)methanethiol is an organic compound with the molecular formula C7H6BrFS It is a derivative of benzyl thiol, where the benzene ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromo-5-fluorophenyl)methanethiol typically involves the introduction of bromine and fluorine substituents onto a benzyl thiol framework. One common method involves the bromination of 5-fluorobenzyl thiol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications. Techniques such as recrystallization, distillation, and chromatography are commonly employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-fluorophenyl)methanethiol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The compound can be reduced to remove the halogen substituents or to modify the thiol group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the thiol group.

    Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed

    Substitution: Products with different halogen or functional group substitutions.

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Compounds with modified thiol groups or without halogen substituents.

Scientific Research Applications

(2-Bromo-5-fluorophenyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-bromo-5-fluorophenyl)methanethiol involves its interaction with molecular targets through its thiol group and halogen substituents. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromo-5-fluorophenyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    (2-Bromo-5-fluorophenyl)acetic acid: Contains a carboxylic acid group instead of a thiol group.

    (2-Bromo-5-fluorophenyl)amine: Features an amine group instead of a thiol group.

Uniqueness

(2-Bromo-5-fluorophenyl)methanethiol is unique due to the presence of both bromine and fluorine atoms on the benzene ring, combined with a thiol group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs with different substituents.

Properties

CAS No.

1646537-37-2

Molecular Formula

C7H6BrFS

Molecular Weight

221.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.